Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate
Brand Name: Vulcanchem
CAS No.: 103142-15-0
VCID: VC0012999
InChI: InChI=1S/C22H26O8/c1-5-7-12-9-14(28-3)11-15(23)17(12)22(27)30-16-10-13(8-6-2)18(21(26)29-4)20(25)19(16)24/h9-11,23-25H,5-8H2,1-4H3
SMILES: CCCC1=CC(=CC(=C1C(=O)OC2=C(C(=C(C(=C2)CCC)C(=O)OC)O)O)O)OC
Molecular Formula: C22H26O8
Molecular Weight: 418.442

Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate

CAS No.: 103142-15-0

Cat. No.: VC0012999

Molecular Formula: C22H26O8

Molecular Weight: 418.442

* For research use only. Not for human or veterinary use.

Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate - 103142-15-0

Specification

CAS No. 103142-15-0
Molecular Formula C22H26O8
Molecular Weight 418.442
IUPAC Name methyl 2,3-dihydroxy-4-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-propylbenzoate
Standard InChI InChI=1S/C22H26O8/c1-5-7-12-9-14(28-3)11-15(23)17(12)22(27)30-16-10-13(8-6-2)18(21(26)29-4)20(25)19(16)24/h9-11,23-25H,5-8H2,1-4H3
Standard InChI Key RDOCZGYNWUEVFR-UHFFFAOYSA-N
SMILES CCCC1=CC(=CC(=C1C(=O)OC2=C(C(=C(C(=C2)CCC)C(=O)OC)O)O)O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator